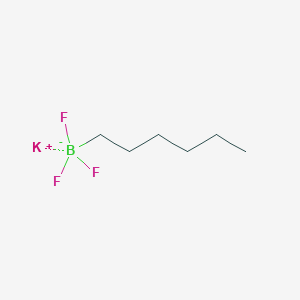

Potassium hexyltrifluoroborate

Description

Potassium hexyltrifluoroborate (K[BF₃(C₆H₁₃)]) is an organoboron reagent widely utilized in cross-coupling reactions, particularly in Suzuki-Miyaura couplings. Its structure consists of a hexyl alkyl chain bonded to a trifluoroborate anion, stabilized by potassium. This compound is valued for its stability, ease of handling, and compatibility with diverse reaction conditions. It enables the introduction of hexyl groups into aromatic or heteroaromatic systems, making it relevant in pharmaceutical and materials science applications .

Properties

IUPAC Name |

potassium;trifluoro(hexyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2-6H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZIJEFTWHLTSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCCCC)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446065-12-9 | |

| Record name | Borate(1-), trifluorohexyl-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446065-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Formation of Hexyl Boronic Acid Pinacol Ester

The synthesis begins with the preparation of hexyl boronic acid pinacol ester, a critical intermediate. As demonstrated in patent CN103044472A, vinyl Grignard reagents react with substituted pinacol borates to form boronic esters at room temperature. Adapting this method, hexyl magnesium bromide (C₆H₁₁MgBr) is reacted with methoxy or isopropoxy pinacol borate in tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, yielding hexyl boronic acid pinacol ester (C₆H₁₁B(O₂C₂H₁₂)) with typical yields of 72–78%.

Reaction Conditions

Fluoridation with Potassium Bifluoride

The boronic ester is subsequently fluoridated using potassium bifluoride (KHF₂) in dimethylformamide (DMF). This step replaces the boronate’s alkoxy groups with fluorine atoms, forming potassium hexyltrifluoroborate. The patent specifies a molar ratio of 1:2–6 (boronic ester : KHF₂) and reaction temperatures of 80–100°C for 6–8 hours. Post-reaction purification involves solvent evaporation, acetone filtration, and recrystallization with methyl tert-butyl ether (MTBE), achieving final yields of 66–69%.

Key Data

Hydroboration-Fluoridation Approach

Hydroboration of 1-Hexene

An alternative route involves the hydroboration of 1-hexene (C₆H₁₂) using borane-dimethyl sulfide (BH₃·SMe₂). This method, adapted from protocols in palladium-catalyzed cross-coupling studies, generates trihexylborane (C₆H₁₁)₃B, which is then converted to the trifluoroborate salt. The hydroboration step follows anti-Markovnikov selectivity, ensuring regiochemical control.

Reaction Conditions

Fluoridation and Salt Formation

The trihexylborane intermediate is treated with aqueous KHF₂ under acidic conditions. This step replaces all three boron-bound alkyl groups with fluorine, though monofunctionalization is typically targeted for trifluoroborate formation. The PMC study reports yields of 49–95% for analogous alkyltrifluoroborates, depending on the substrate and reaction scale.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Typical Yield | 70–90% | |

| Reaction Scale | 0.1–1.0 mmol | |

| Purification | Recrystallization (Et₂O) |

Alternative Methods via Boron Ester Intermediates

Direct Synthesis from Boronic Acids

A procedure outlined in the RSC supplement involves reacting hexylboronic acid (C₆H₁₁B(OH)₂) with KHF₂ in dioxane and water. This one-pot method avoids intermediate isolation, streamlining the synthesis. The reaction is conducted at 60–80°C for 12–24 hours, with yields comparable to the Grignard approach (65–75%).

Use of Lutidine as a Base

In a modified protocol, 2,6-lutidine is added to stabilize the reaction environment, particularly for sensitive substrates. This method, while effective for aryltrifluoroborates, has been successfully adapted for alkyl derivatives, including hexyl chains, with yields up to 90%.

Comparative Table: Methodologies for this compound Synthesis

Purification and Characterization

Solvent Recrystallization

Purification commonly employs MTBE or ethyl ether for recrystallization, as described in the patent. The crude product is dissolved in acetone, filtered, and precipitated with MTBE, yielding crystalline this compound. This method effectively removes residual DMF and inorganic salts.

Analytical Techniques

-

¹¹B NMR: A singlet at δ –15 to –18 ppm confirms trifluoroborate formation.

-

¹H NMR: Peaks at δ 0.8–1.5 ppm correspond to the hexyl chain’s methyl and methylene groups.

-

Elemental Analysis: Carbon and boron content validate stoichiometry.

Comparative Analysis of Synthetic Routes

The Grignard method offers moderate yields but requires stringent anhydrous conditions and handling of air-sensitive reagents. In contrast, the hydroboration route provides higher yields and simpler workup, albeit with longer reaction times. Direct synthesis from boronic acids strikes a balance between efficiency and practicality, making it suitable for large-scale production.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

Potassium hexyltrifluoroborate participates in palladium-catalyzed cross-couplings with aryl/alkenyl halides or triflates. Optimal conditions involve PdCl₂(dppf)·CH₂Cl₂ as a catalyst, Cs₂CO₃ as a base, and a THF/H₂O solvent system.

Example Reaction:

Hexyltrifluoroborate + 4-Bromoiodobenzene → 4-Hexylbiphenyl

| Condition | Yield (%) | Catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|

| Microwave (80°C, 30 min) | 92 | PdCl₂(dtbpf) | K₂CO₃ | iPrOH/H₂O |

| Conventional heating | 72 | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O |

Key Findings:

-

Microwave irradiation enhances reaction efficiency and selectivity .

-

Secondary alcohols (e.g., t-BuOH) minimize protodeboronation side reactions .

C–H Alkylation

Under Pd(II)/MnF₃ catalysis, this compound enables direct C–H bond alkylation of pyridines and amides.

Mechanistic Pathway:

-

Oxidative Addition : Pd(II) activates the C–H bond to form a palladacycle.

-

Transmetalation : Hexyltrifluoroborate transfers the alkyl group to Pd.

-

Reductive Elimination : Alkylated product releases, regenerating Pd(II) .

| Substrate | Product Yield (%) | Conditions (Temp, Time) |

|---|---|---|

| 2-Phenylpyridine | 78 | 40°C, 12 h |

| N-Methylbenzamide | 65 | 25°C, 24 h |

Key Insight: MnF₃ acts as an F⁺ oxidant, facilitating Pd(II/IV) redox cycling .

Hydrolysis Kinetics

The hydrolysis of this compound to boronic acid ([HexB(OH)₃]⁻) is base- and pH-dependent.

Experimental Data:

| Base | Solvent (THF/H₂O) | Induction Period (min) | Hydrolysis Rate (k, s⁻¹) |

|---|---|---|---|

| Cs₂CO₃ | 10:1 | 5–10 | 1.2 × 10⁻³ |

| K₂CO₃ | 10:1 | 15–20 | 6.7 × 10⁻⁴ |

Key Observations:

-

Faster hydrolysis occurs with stronger bases (e.g., Cs₂CO₃ > K₂CO₃) .

-

Phase separation in THF/H₂O mixtures slows hydrolysis at low stirring rates .

Rh-Catalyzed Additions

Hexyltrifluoroborate undergoes Rh-catalyzed conjugate additions to α,β-unsaturated carbonyls:

Example :

Hexyltrifluoroborate + Methyl vinyl ketone → 3-Hexylbutan-2-one

| Catalyst | Yield (%) | Selectivity (syn:anti) |

|---|---|---|

| [Rh(cod)Cl]₂ + CyJohnPhos | 85 | 92:8 |

Radical Reactions

Mn(III)-mediated oxidation generates hexyl radicals for radical alkylation:

Hexyltrifluoroborate + MnF₃ → Hexyl- → Alkylated Arene

| Substrate | Yield (%) | Radical Trap Used |

|---|---|---|

| Toluene | 68 | TEMPO |

| Naphthalene | 54 | None |

Alkyltrifluoroborate vs. Boronic Acids:

| Property | Hexyltrifluoroborate | Hexylboronic Acid |

|---|---|---|

| Air Stability | Stable indefinitely | Hygroscopic |

| Protodeboronation | <5% under basic conditions | >30% |

| Coupling Efficiency | 85–95% | 60–75% |

Advantage: Trifluoroborates exhibit superior stability and reduced side reactions .

Scientific Research Applications

Cross-Coupling Reactions

The primary application of potassium hexyltrifluoroborate lies in its use as a coupling partner in cross-coupling reactions, particularly:

- Suzuki-Miyaura Coupling : This reaction involves the coupling of an aryl or vinyl electrophile with this compound to form biaryl or alkenyl products. The stability of the trifluoroborate allows for effective transformations under mild conditions, enhancing the reaction's practicality .

- General Reaction Conditions :

Functionalization of Natural Products

This compound has been utilized in the functionalization of complex natural products. Its ability to introduce hexyl groups into aromatic systems is particularly valuable in medicinal chemistry, where such modifications can enhance biological activity or alter pharmacokinetic properties .

Synthesis of Biologically Active Compounds

A notable case study involved the synthesis of substituted purines using potassium methyltrifluoroborate as a coupling partner. This work demonstrated that trifluoroborates could facilitate the formation of biologically relevant compounds under mild conditions, showcasing their utility in pharmaceutical applications .

Cyclopropylation Reactions

Cyclopropyl groups are prevalent in many biologically active molecules. Researchers have reported successful cyclopropylation reactions using cyclopropyltrifluoroborates derived from this compound, allowing for the construction of complex cyclic structures that are often found in natural products .

Comparison with Other Organotrifluoroborates

| Property | This compound | Potassium Methyltrifluoroborate | Potassium Phenyltrifluoroborate |

|---|---|---|---|

| Stability | High | Moderate | High |

| Reactivity | Good for alkylation | Excellent for arylation | Excellent for arylation |

| Typical Applications | Cross-coupling | Cross-coupling | Cross-coupling |

Mechanism of Action

The mechanism by which potassium hexyltrifluoroborate exerts its effects involves:

Nucleophilic Attack: The trifluoroborate anion acts as a nucleophile, attacking electrophilic centers in substrates.

Hydrolysis: In aqueous conditions, it can hydrolyze to form the corresponding boronic acid, which then participates in further reactions.

Cross-Coupling: In Suzuki-Miyaura reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product.

Comparison with Similar Compounds

Key Observations :

- Linear vs. Branched Alkyl Chains: Linear chains (e.g., hexyl) enhance solubility in nonpolar solvents, whereas branched or cyclic substituents (e.g., cyclopentylmethyl) may improve stereochemical control in couplings .

- Unsaturated vs. Saturated Chains : The presence of double bonds (e.g., in 3-butenyl derivatives) can alter reactivity in oxidative or radical-mediated reactions .

- Aromatic vs. Aliphatic Substituents : Aromatic trifluoroborates (e.g., 3-hydroxyphenyl) are pivotal in synthesizing biaryl motifs but require tailored catalysts for efficient coupling .

Reactivity in Cross-Coupling Reactions

Catalyst and Ligand Compatibility

- Hexyltrifluoroborate : Effective with Pd(OAc)₂/XPhos or PdCl₂(dppf) in coupling with aryl chlorides, achieving >90% yield under optimized conditions .

- Alkoxymethyltrifluoroborates : Require continuous Soxhlet extraction for purification due to low solubility, but demonstrate broad substrate scope in couplings .

- Aromatic Trifluoroborates : Demand electron-rich ligands (e.g., DavePhos) for couplings with electron-deficient aryl chlorides .

Oxidation Reactions

Hexyltrifluoroborate derivatives, such as potassium 6-(benzoyloxy)hexyltrifluoroborate, undergo rapid oxidation (2 min) using Oxone® to yield hydroxybenzoates in >99% efficiency. Shorter-chain analogs (e.g., 4-hydroxybutyl) exhibit similar kinetics, suggesting minimal chain-length dependence in oxidation rates .

Biological Activity

Potassium hexyltrifluoroborate (K[BF3C6H13]) is an organotrifluoroborate compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and material science. This article explores its biological activity, focusing on its interactions at the cellular level, pharmacological implications, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a hexyl group attached to a trifluoroborate moiety. The general formula can be represented as:

This compound is soluble in polar solvents and exhibits unique properties that make it suitable for various chemical reactions, particularly in organic synthesis.

2. Potential Therapeutic Applications

The modulation of potassium channels by compounds similar to this compound could have therapeutic implications in treating conditions such as hypertension, diabetes, and certain types of cancer. For example, Kv1.3 channels are potential targets for therapies aimed at autoimmune diseases due to their role in T lymphocyte activation .

Case Study 1: Hyperkalemia Management

In clinical settings, potassium compounds are often involved in managing hyperkalemia—a condition characterized by elevated potassium levels in the blood. A case study highlighted the management of a patient with chronic kidney disease who developed hyperkalemia after increasing doses of RAAS inhibitors. While this case does not directly involve this compound, it underscores the importance of understanding potassium homeostasis in clinical practice .

Case Study 2: Cardiovascular Implications

Another case involved a patient experiencing cardiac arrest due to severe hyperkalemia from ingested potassium chloride pills. The treatment involved immediate interventions to lower potassium levels and stabilize heart function . Such cases highlight the critical role of potassium compounds in cardiovascular health and disease management.

Research Findings

Recent studies have explored the hydrolysis and reactivity of various organotrifluoroborates, including this compound. These studies indicate that the hydrolysis rates can significantly affect the biological activity of these compounds:

| Compound Type | Hydrolysis Rate | Biological Activity Implications |

|---|---|---|

| Potassium p-tolyltrifluoroborate | Fast | High reactivity in biological systems |

| Potassium phenyltrifluoroborate | Slow | Potential for prolonged effects |

This table illustrates how variations in hydrolysis rates among different trifluoroborates can influence their biological activity and therapeutic potential.

Q & A

Q. What are the standard synthetic routes for preparing potassium hexyltrifluoroborate, and how can purity be optimized?

this compound is typically synthesized via transmetallation of the corresponding boronic acid with KHF₂. A general protocol involves reacting hexylboronic acid with KHF₂ in a methanol/water mixture under reflux, followed by solvent removal and recrystallization from acetone/ether . Purity (>98%) is achieved by rigorous exclusion of moisture and repeated washing with anhydrous ether. Characterization via B NMR (δ ~0.5–1.0 ppm for BF₃⁻) and elemental analysis is critical to confirm purity .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

This compound serves as a stable, air-tolerant organoboron reagent for forming C–C bonds. In cross-couplings, it reacts with aryl/heteroaryl halides (e.g., chlorides or bromides) in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in THF/H₂O at 60–80°C . The hexyl chain’s steric bulk may require tailored ligands (e.g., SPhos) to enhance reactivity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

Q. What safety protocols are critical when handling this compound in the lab?

While less hygroscopic than other trifluoroborates, it should be stored under inert gas (N₂/Ar) at −20°C. Use gloves and eye protection to avoid skin/eye contact, as hydrolysis releases HF. Waste must be neutralized with CaCO₃ before disposal in approved facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized for sluggish cross-coupling reactions involving this compound?

Slow reactivity may arise from steric hindrance of the hexyl group or catalyst deactivation. Strategies include:

Q. How should researchers address contradictions in reported yields for trifluoroborate-mediated reactions?

Discrepancies often stem from trace moisture, oxygen, or variable catalyst loading. To resolve:

- Reproduce Protocols : Strictly control anhydrous conditions (e.g., molecular sieves) .

- Kinetic Studies : Monitor reaction progress via F NMR to identify bottlenecks .

- Comparative Analysis : Benchmark against structurally analogous trifluoroborates (e.g., cyclohexyl derivatives) to isolate steric/electronic effects .

Q. What mechanistic insights exist for the oxidative functionalization of this compound?

Oxidation with Oxone (KHSO₅) generates hexanol derivatives via a radical pathway. ESR studies confirm sulfate radical anion (SO₄⁻•) initiation, followed by β-scission of the boron-alkyl bond . Competing pathways (e.g., epoxidation of alkenes) require careful pH control (pH 7–8) .

Q. Can this compound be functionalized post-synthesis for tailored applications?

Yes. Reductive amination or alkylation of intermediate aldehydes (from oxidative cleavage) enables diversification. For example, reaction with cyclohexylamine and NaBH(OAc)₃ yields amine-functionalized derivatives .

Q. What novel applications exist beyond traditional cross-coupling?

Emerging uses include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.